molecular formula C₂₀H₂₀O₆ B172494 Sauchinone CAS No. 177931-17-8

Sauchinone

Cat. No. B172494
M. Wt: 356.4 g/mol
InChI Key: GMTJIWUFFXGFHH-WPAOEJHSSA-N
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Description

Sauchinone is a diastereomeric lignan isolated from the roots of Saururus chinensis . It possesses diverse pharmacological properties, such as hepatoprotective, anti-inflammatory, and anti-tumor effects . Sauchinone has been found to play an anticancer role in tumor cell invasion and migration .


Synthesis Analysis

Sauchinone regulates genes relevant to cholesterol metabolism and synthesis . In particular, it was found that the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) was downregulated, and the expression of low-density lipoprotein receptor (LDLR) was upregulated in sauchinone-treated HepG2 cells .


Molecular Structure Analysis

The molecular formula of Sauchinone is C20H20O6 . The chemical structure of Sauchinone is exhibited in various studies .


Chemical Reactions Analysis

Sauchinone has been found to inhibit activities of UGT1A1, 1A3, 1A6, and 2B7 . It also noncompetitively inhibited UGT1A6 and 2B7 .


Physical And Chemical Properties Analysis

Sauchinone has a molecular weight of 356.37 .

Scientific Research Applications

1. Lung Adenocarcinoma Treatment

  • Application Summary: Sauchinone has been found to play an anticancer role in tumor cell invasion and migration, particularly in lung adenocarcinoma (LUAD). It suppresses the proliferative ability of LUAD cells in a dose-dependent and time-dependent manner .
  • Methods of Application: The study involved the use of a Cell Counting Kit-8 (CCK-8) and transwell experiments to measure the proliferative, invasive, and migratory abilities of LUAD cells. qRT-PCR and Western blot were performed to detect the transfection efficiency of si-EIF4EBP1s .
  • Results: The study found that Sauchinone remarkably suppressed the proliferative ability of LUAD cells. EIF4EBP1 was identified as a candidate target gene of Sauchinone. Knockdown of EIF4EBP1 repressed the proliferation, invasion, and migration of LUAD cells .

2. Renal Mesangial Cell Dysfunction Treatment

  • Application Summary: Sauchinone has been found to protect renal mesangial cell dysfunction against Angiotensin II by improving renal fibrosis and inflammation .
  • Methods of Application: Human renal mesangial cells were induced by angiotensin II (AngII, 10 μM) in the presence or absence of sauchinone (0.1–1 μM) and incubated for 48 h .
  • Results: The study found that AngII induced mesangial cell proliferation, while treatment with sauchinone inhibited the cell proliferation in a dose-dependent manner .

3. Cytochrome P450s (CYPs) Inhibition

  • Application Summary: Sauchinone has been studied for its effects on cytochrome P450s (CYPs)-mediated metabolism, which is important in understanding herb-drug interactions .
  • Methods of Application: The study involved in vitro human liver microsomes (HLMs) and in vivo mice studies and computational molecular docking analysis .
  • Results: The study sought to explore the enzyme kinetics of sauchinone towards CYP inhibition .

4. Anti-Inflammatory Effects

  • Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-inflammatory effects of Sauchinone .
  • Results: The study found that Sauchinone has a protective effect on renal dysfunction caused by progressive renal fibrosis through inflammation control .

5. Anti-Viral Activities

  • Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-viral effects of Sauchinone .
  • Results: The study found that Sauchinone has a protective effect against various viral infections .

6. Diabetes-Associated Interstitial Fibrosis and Glomerulosclerosis Treatment

  • Application Summary: Sauchinone has been found to have a protective effect on renal dysfunction caused by diabetes-associated interstitial fibrosis and glomerulosclerosis, which eventually turns into end-stage renal disease .
  • Methods of Application: The study involved in vitro experiments with human renal mesangial cells induced by angiotensin II (AngII, 10 μM) in the presence or absence of sauchinone (0.1–1 μM) and incubated for 48 h .
  • Results: The study found that AngII induced mesangial cell proliferation, while treatment with sauchinone inhibited the cell proliferation in a dose-dependent manner .

4. Anti-Inflammatory Effects

  • Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-inflammatory effects of Sauchinone .
  • Results: The study found that Sauchinone has a protective effect on renal dysfunction caused by progressive renal fibrosis through inflammation control .

5. Anti-Viral Activities

  • Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-viral effects of Sauchinone .
  • Results: The study found that Sauchinone has a protective effect against various viral infections .

6. Diabetes-Associated Interstitial Fibrosis and Glomerulosclerosis Treatment

  • Application Summary: Sauchinone has been found to have a protective effect on renal dysfunction caused by diabetes-associated interstitial fibrosis and glomerulosclerosis, which eventually turns into end-stage renal disease .
  • Methods of Application: The study involved in vitro experiments with human renal mesangial cells induced by angiotensin II (AngII, 10 μM) in the presence or absence of sauchinone (0.1–1 μM) and incubated for 48 h .
  • Results: The study found that AngII induced mesangial cell proliferation, while treatment with sauchinone inhibited the cell proliferation in a dose-dependent manner .

Safety And Hazards

Sauchinone is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Sauchinone has shown potential in treating various types of cancers, including lung adenocarcinoma and breast cancer . Future research could focus on its role in other types of cancer and its potential use in combination therapies .

properties

IUPAC Name

(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTJIWUFFXGFHH-WPAOEJHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318550
Record name Sauchinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sauchinone

CAS RN

177931-17-8
Record name Sauchinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177931-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sauchinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
KY Han, D Yang, EJ Chang, Y Lee, H Huang… - Biochemical …, 2007 - Elsevier
… Sauchinone has been shown to have cytoprotective and anti-oxidant … that sauchinone inhibited osteoclast differentiation from primary precursor cells without cytotoxicity. Sauchinone …
Number of citations: 94 www.sciencedirect.com
JH Lee, EJ Jang, HL Seo, SK Ku, JR Lee… - Chemico-biological …, 2014 - Elsevier
… In view of the ability of sauchinone to prevent … that sauchinone inhibits the states of autophagy and oxidative stress induced by HSCs activation. In this study, we showed that sauchinone …
Number of citations: 69 www.sciencedirect.com
YW Kim, EJ Jang, CH Kim, JH Lee - Chemico-Biological Interactions, 2017 - Elsevier
… More recently, we have reported that sauchinone has potential utility for the prevention … sauchinone on cancer have not been previously investigated. Based on the ability of sauchinone …
Number of citations: 37 www.sciencedirect.com
YW Kim, YM Kim, YM Yang, TH Kim, SJ Hwang… - Free Radical Biology …, 2010 - Elsevier
… pathway, this study investigated whether sauchinone has inhibitory effects on LXRα… sauchinone on oxidative stress induced by hepatic fat accumulation. Here, we report that sauchinone …
Number of citations: 92 www.sciencedirect.com
SY Song, YY Jung, CJ Hwang… - Journal of …, 2014 - jneuroinflammation.biomedcentral …
… Sauchinone is a polyphenolic compound found in plants belonging to the lignan family. ent-Sauchinone … Thus, in the present study, we investigated whether ent-Sauchinone could have …
YW Kim, SM Lee, SM Shin, SJ Hwang… - Free Radical Biology …, 2009 - Elsevier
… , sauchinone protects the liver from toxicity induced by iron accumulation, and sauchinone's … injury, this study investigated the potential of sauchinone to protect against iron-induced liver …
Number of citations: 113 www.sciencedirect.com
BY Hwang, JH Lee, HS Jung, KS Kim, JB Nam… - Planta …, 2003 - thieme-connect.com
… However, an electrophoretic mobility shift assay (EMSA) demonstrated that sauchinone did … presence of sauchinone. Taken together, our results suggested that sauchinone could inhibit …
Number of citations: 61 www.thieme-connect.com
Y Gao, H Zhao, Y Li - Journal of Biochemical and Molecular …, 2018 - Wiley Online Library
… However, the functional roles of sauchinone in interleukin-1 beta (IL-1β)-stimulated human … of sauchinone in IL-1β-stimulated chondrocytes. Our results demonstrated that sauchinone …
Number of citations: 13 onlinelibrary.wiley.com
GS Jeong, DS Lee, B Li, E Byun, DY Kwon… - Planta …, 2010 - thieme-connect.com
… Sauchinone, a unique lignan isolated from the … sauchinone as a hepatic heme oxygenase (HO)-1 inducer and its protective effects in HepG2 cells. Treatment of the cells with sauchinone …
Number of citations: 43 www.thieme-connect.com
Z He, W Dong, Q Li, C Qin, Y Li - Biomedicine & Pharmacotherapy, 2018 - Elsevier
… However, the possible role of sauchinone in the epithelial-mesenchymal transition (EMT) … of sauchinone on the EMT in gastric cancer cells. Our results demonstrated that sauchinone …
Number of citations: 33 www.sciencedirect.com

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